molecular formula C15H21NOS B14895152 N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No.: B14895152
M. Wt: 263.4 g/mol
InChI Key: NXXBWRURMBKMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a synthetic compound featuring a fused bicyclic system comprising a seven-membered cycloheptane ring and a thiophene moiety. The carboxamide group at the 2-position of the thiophene ring is substituted with a cyclopentyl group, which influences its physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

InChI

InChI=1S/C15H21NOS/c17-15(16-12-7-4-5-8-12)14-10-11-6-2-1-3-9-13(11)18-14/h10,12H,1-9H2,(H,16,17)

InChI Key

NXXBWRURMBKMHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Substituent Variations

The nature of the N-substituent modulates target affinity and physicochemical properties:

Compound Name N-Substituent Key Activity/Property Reference
N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide Cyclopentyl Undisclosed (hypothesized kinase targeting) -
N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide 5-Methylthiazole Potential antimicrobial/anticancer
N-(2-Methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-Methylphenyl A1AR allosteric enhancer (80% activity)
N-Benzyl-N-(2-hydroxyethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide Benzyl + hydroxyethyl Fragment-based crystallographic screening
  • Cyclopentyl vs.

Functional Group Modifications

  • Carboxylic Acid Derivatives: 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (compound 59) showed 80% A1AR allosteric enhancer activity, outperforming PD81,723 (28%) . The carboxylic acid group facilitates ionic interactions but may limit membrane permeability compared to carboxamides.
  • Nitro Substituents: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722466-66-2) incorporates a nitro group, which is electron-withdrawing and may stabilize charge-transfer interactions in target binding .

Pharmacological and Physicochemical Profiles

Target Engagement

  • AKT1 Inhibition : T187’s scaffold (3-carboxamide) shows moderate AKT1 inhibition, but 2-carboxamide derivatives remain unexplored in this context .
  • A1AR Allosteric Modulation: 2-Amino-3-carboxamide derivatives (e.g., compound 59) demonstrate high allosteric enhancer activity, suggesting that amino groups at the 2-position may synergize with carboxamides for receptor modulation .

Physicochemical Properties

  • LogP and Solubility : Cyclopentyl-substituted carboxamides are predicted to have higher logP values (~4–5) compared to hydroxyethyl or carboxylic acid derivatives (logP ~2–3), impacting bioavailability .
  • Hydrogen-Bonding Capacity: Thiazole and hydroxyethyl groups increase hydrogen-bond donor/acceptor counts (e.g., TPSA = 155 Ų for nitrothiophene derivatives), enhancing solubility but reducing permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.